
N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and is known for its effectiveness in controlling a wide range of weeds. Diuron has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
Diuron works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy and converting it into chemical energy. By inhibiting this process, Diuron prevents the plant from producing the energy it needs to grow and survive.
Biochemical and Physiological Effects:
Diuron has been shown to have a range of biochemical and physiological effects on plants. It has been shown to reduce the chlorophyll content in plants, which leads to a reduction in photosynthesis and plant growth. It has also been shown to affect the activity of certain enzymes involved in plant metabolism, which can lead to changes in the plant's physiology.
実験室実験の利点と制限
Diuron has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it easy to obtain for research purposes. It is also effective in controlling a wide range of weeds, which makes it a useful tool for studying plant growth and development. However, Diuron has some limitations in lab experiments. It can be toxic to certain plant and animal species, which can limit its use in certain experiments. It also has a relatively short half-life in soil, which can make it difficult to study its long-term effects on the environment.
将来の方向性
There are several future directions for research on Diuron. One area of interest is its impact on soil and water quality. Studies have shown that Diuron can persist in soil and water for extended periods, and its use has been linked to the decline of certain plant and animal species. Further research is needed to understand its long-term effects on the environment and to develop strategies for mitigating its impact. Another area of interest is the development of new herbicides that are more effective and have fewer environmental impacts. Researchers are exploring new synthesis methods and chemical structures to develop herbicides that are more targeted and have fewer off-target effects.
Conclusion:
In conclusion, N-(2,4-dichlorophenyl)-N'-(4-fluorophenyl)thiourea, or Diuron, is a herbicide that has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. While it has several advantages for use in lab experiments, it also has limitations and can be toxic to certain plant and animal species. Further research is needed to understand its long-term effects on the environment and to develop new herbicides that are more effective and have fewer environmental impacts.
合成法
Diuron is synthesized by reacting 2,4-dichloroaniline and 4-fluoroaniline with thiourea in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 80-90°C. The resulting product is then purified by recrystallization to obtain pure Diuron.
科学的研究の応用
Diuron has been extensively studied for its scientific research applications. It is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. It has also been used in environmental research to study its effects on soil and water quality. Diuron has been shown to have a significant impact on the microbial communities in soil and water, and its use has been linked to the decline of certain plant and animal species.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-8-1-6-12(11(15)7-8)18-13(19)17-10-4-2-9(16)3-5-10/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZYSBDXWJYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

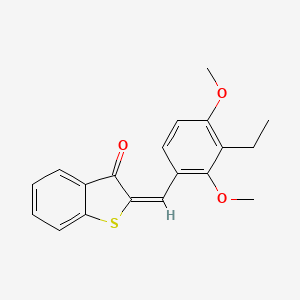
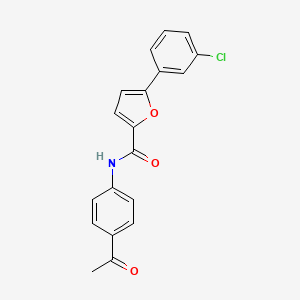
![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
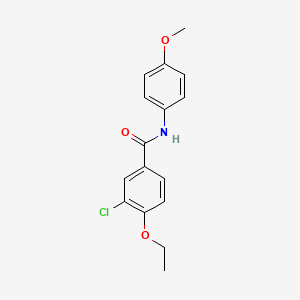
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)
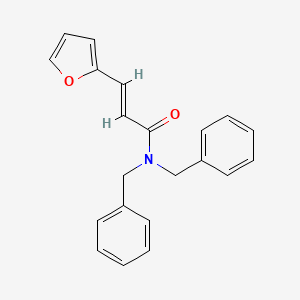
![3,4-dimethoxy-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5763239.png)
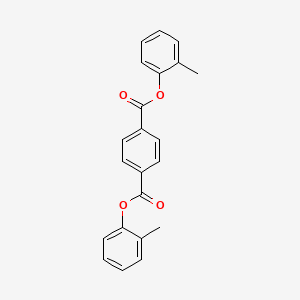
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)
![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
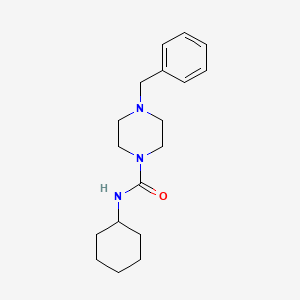
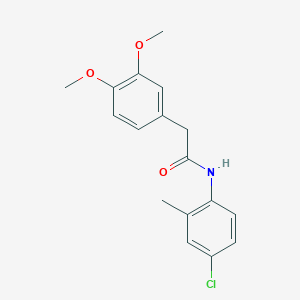
![2'-{[methyl(phenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5763267.png)